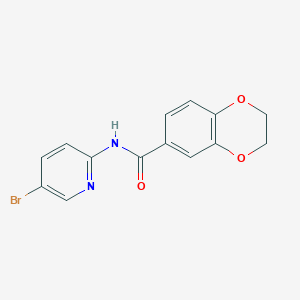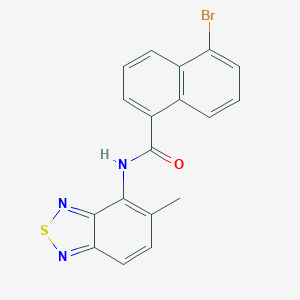
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine, also known as DCB, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. It is a member of the benzoxazine family, which has been the subject of extensive research due to their unique properties and potential uses. In
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has been studied for its potential applications in various fields of science, including materials science, polymer chemistry, and medicinal chemistry. In materials science, this compound has been used as a monomer to synthesize high-performance thermosetting polymers with excellent mechanical and thermal properties. In polymer chemistry, this compound has been used as a curing agent for epoxy resins, which has improved their mechanical properties and thermal stability. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has been shown to inhibit the formation of reactive oxygen species (ROS) and to protect cells from oxidative stress. This compound has also been shown to inhibit the activity of enzymes involved in the production of ROS, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to protect neuronal cells from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high thermal stability and good solubility in various solvents. However, this compound has some limitations for lab experiments. It is toxic and must be handled with care, and it can react with other compounds in the lab, leading to unwanted side reactions.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine. One area of research is the development of new synthetic methods for this compound and its derivatives, which could improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of this compound in the development of new materials with unique properties and applications is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4,4-dimethyl-4H-3,1-benzoxazine involves the reaction of 4-chlorophenol and paraformaldehyde in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then subjected to a cyclization reaction to form the benzoxazine ring. The reaction conditions and the purity of the starting materials can affect the yield and purity of the final product.
Propriétés
Formule moléculaire |
C16H14ClNO |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4,4-dimethyl-3,1-benzoxazine |
InChI |
InChI=1S/C16H14ClNO/c1-16(2)13-5-3-4-6-14(13)18-15(19-16)11-7-9-12(17)10-8-11/h3-10H,1-2H3 |
Clé InChI |
WGRNYMFHVFPPCJ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1(C2=CC=CC=C2N=C(O1)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B239727.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine](/img/structure/B239728.png)
![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239729.png)
![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239730.png)
![2-[2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B239731.png)
![2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol](/img/structure/B239732.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)


![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B239742.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B239744.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)
![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)